H-Val-Obzl.HCl
Description
L-Valine benzyl ester hydrochloride (CAS: 2462-34-2) is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol and a melting point of 138°C . The compound features a benzyl ester group attached to the carboxylate of L-valine, which enhances its lipophilicity and stability under acidic conditions. Key applications include:
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNABFUHGBCMF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469272 | |
| Record name | Val-OBzl HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-34-2 | |
| Record name | Val-OBzl HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine benzyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
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Reagents : L-Valine, benzyl alcohol, p-TsOH, toluene, and HCl in diethyl ether.
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Procedure :
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L-Valine is combined with benzyl alcohol and p-TsOH in toluene.
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The mixture is refluxed at 110°C under a Dean-Stark trap for 6–8 hours to remove water.
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After cooling, HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
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The product is filtered, washed with diethyl ether, and dried under vacuum.
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Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | >99% |
| Reaction Time | 8 hours |
| Solvent | Toluene |
This method achieves higher yields and purity compared to traditional approaches while adhering to modern safety standards.
Industrial-Scale Production
Industrial synthesis of L-valine benzyl ester hydrochloride prioritizes scalability, cost-efficiency, and compliance with Good Manufacturing Practices (GMP). Patent literature reveals that automated reactors and continuous-flow systems are employed to maintain precise control over reaction parameters.
Key Industrial Steps
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Esterification :
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Salt Formation :
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Purification :
Comparison of Industrial vs. Laboratory Methods
| Aspect | Industrial Method | Laboratory Method |
|---|---|---|
| Scale | Multi-kilogram | Gram-scale |
| Solvent | Isopropanol | Toluene |
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 85–90% | 88–90% |
Industrial protocols emphasize reproducibility, with yields consistently exceeding 85%.
Mitigation of Common Impurities
The formation of N,N-bis-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzyl ester (a dimeric impurity) is a critical challenge during synthesis. Patent outlines strategies to suppress this side reaction:
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Controlled Alkylation : Slow addition of 4-bromomethyl-2-cyanobiphenyl to L-valine benzyl ester at 70°C minimizes over-alkylation.
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Acid-Base Workup : Washing the organic layer with 10% sodium chloride solution removes unreacted starting materials.
Analytical Characterization
Modern quality control relies on advanced spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions: L-Valine benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
L-Valine benzyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of L-valine benzyl ester hydrochloride involves its role as an intermediate in biochemical reactions. It participates in esterification and hydrolysis reactions, facilitating the formation and breakdown of ester bonds. The compound interacts with enzymes and other proteins, influencing their activity and stability. The molecular targets include esterases and proteases, which catalyze the hydrolysis of ester bonds .
Comparison with Similar Compounds
Comparison with Similar L-Valine Ester Hydrochlorides
Structural and Physicochemical Properties
The table below compares L-valine benzyl ester hydrochloride with its alkyl ester analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| L-Valine benzyl ester HCl | C₁₂H₁₈ClNO₂ | 243.73 | 138 | Benzyl ester, protonated amine |
| L-Valine ethyl ester HCl | C₇H₁₆ClNO₂ | 181.66 | 102–105 | Ethyl ester, protonated amine |
| L-Valine methyl ester HCl | C₆H₁₄ClNO₂ | 167.64 | 170 (decomp.) | Methyl ester, protonated amine |
| L-Valine tert-butyl ester HCl | C₉H₂₀ClNO₂ | 209.72 | Not reported | tert-Butyl ester, protonated amine |
Key Observations :
- Lipophilicity : The benzyl ester exhibits higher lipophilicity than methyl, ethyl, or tert-butyl esters due to its aromatic ring, enhancing membrane permeability in prodrug applications .
- Thermal Stability: The tert-butyl ester may offer superior stability under acidic conditions compared to the benzyl ester, which is susceptible to hydrogenolysis .
- Melting Points : Methyl and ethyl esters have lower melting points, reflecting reduced crystalline stability compared to the benzyl derivative .
Spectroscopic Characterization
NMR Spectroscopy :
- Benzyl Ester : Aromatic protons (δ 7.2–7.4 ppm) and a downfield-shifted N–H signal (δ 5–6 ppm) confirm the ionic structure .
- Methyl/Ethyl Esters : Lack aromatic protons; N–H signals appear at δ 1–2 ppm in neutralized esters .
FTIR Spectroscopy :
All esters show a C=O stretch at 1739–1744 cm⁻¹ for the ester carbonyl. The benzyl ester’s IR spectrum is indistinguishable from alkyl esters in this region but includes aromatic C–H stretches (~3030 cm⁻¹) .
Yield Comparison :
Pharmacological and Toxicological Profiles
- Benzyl Ester: No explicit toxicity data reported, but its use in valsartan synthesis implies rigorous purification standards .
- Ethyl Ester: Classified as an irritant (skin, eyes, respiratory tract) with acute toxicity data similar to other amino acid esters .
- Methyl Ester: Stable under normal conditions but decomposes at 170°C, posing inhalation risks during handling .
Biological Activity
L-Valine benzyl ester hydrochloride is a derivative of the amino acid L-valine, known for its role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and metabolic regulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
L-Valine benzyl ester hydrochloride is characterized by the presence of a benzyl group attached to the carboxylic acid of L-valine. The hydrochloride form enhances its solubility in aqueous environments, facilitating its absorption and bioavailability.
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Transport Mechanisms :
- L-Valine benzyl ester hydrochloride has been shown to have high affinity for the human peptide transporter 1 (hPEPT1), which plays a crucial role in the intestinal absorption of peptides and amino acids. Studies indicate that esters of L-valine enhance permeability and uptake compared to their parent compounds, suggesting a prodrug strategy for improving oral bioavailability .
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PPAR Activation :
- Recent research highlights that derivatives of L-valine, including benzyl esters, can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is involved in regulating glucose metabolism and lipid storage. Compounds derived from L-valine have been shown to influence adipocyte differentiation and insulin sensitivity, making them potential candidates for treating metabolic disorders .
1. Metabolic Effects
- L-Valine benzyl ester hydrochloride has demonstrated effects on lipid metabolism. In vitro studies have shown that it can prevent oleic acid-induced lipid accumulation in hepatoma cells, indicating its potential use in managing fatty liver disease .
2. Intestinal Absorption Enhancement
- The compound’s ability to enhance intestinal absorption makes it a valuable candidate in drug formulation. In rat studies, L-valine esters exhibited significantly higher permeability compared to standard drugs like metoprolol, suggesting their utility in delivering poorly absorbed drugs effectively .
Case Studies
- Study on PPAR Activation : A study evaluated various N-substituted valine derivatives for their ability to activate PPARγ. The results indicated that modifications to the valine structure could enhance or diminish agonistic activity, with specific attention given to the impact of chain length on efficacy .
- Prodrug Strategy Evaluation : In a double-targeted prodrug strategy involving guanidino-containing molecules, L-valine esters were synthesized and tested for uptake through hPEPT1 transporters. Results showed enhanced uptake rates in Caco-2 cells, supporting the hypothesis that L-valine esters can significantly improve the bioavailability of low-permeability drugs .
Comparative Data Table
| Compound | PPARγ Activity | Intestinal Permeability | Lipid Accumulation Prevention |
|---|---|---|---|
| L-Valine Benzyl Ester Hydrochloride | Moderate | High | Yes |
| Val-3-HPG | High | Comparable to Valacyclovir | Yes |
| Rosiglitazone | High | Low | Yes |
Q & A
Q. What are the standard laboratory synthesis methods for L-valine benzyl ester hydrochloride?
The compound is typically synthesized via a three-step procedure:
- Step 1 : React L-valine with benzyl alcohol in the presence of chlorotrimethylsilane (TMSCl) to form the ester hydrochloride. This step involves silane-mediated esterification, which minimizes by-products like hexamethyldisilane .
- Step 2 : Neutralize the hydrochloride intermediate with aqueous ammonia to yield the free ester .
- Step 3 : Purify the product via recrystallization from ethanol-ether or methanol-ether mixtures to achieve high yields (89–95%) . Key quality checks include NMR (δ 8.7–8.9 ppm for NH₃ protons in CDCl₃) and melting point analysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C-NMR : Protonated amine signals appear at δ 5–6 ppm (post-neutralization), while ester carbonyl carbons resonate at ~170 ppm .
- FTIR : C=O stretching vibrations (~1744 cm⁻¹ for ester groups) and carboxylate anion bands (1610 cm⁻¹ and 1390 cm⁻¹ for asymmetric/symmetric vibrations) confirm ionic structure .
- Melting Point : Discrepancies in reported values (e.g., 13°C vs. 138°C) require validation via differential scanning calorimetry (DSC) .
Q. How does the benzyl ester group influence reactivity in peptide synthesis?
The benzyl ester acts as a protecting group for the carboxyl moiety, enabling selective deprotection under acidic conditions (e.g., HCl/methanol). Its stability under basic conditions facilitates coupling reactions in solid-phase peptide synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Discrepancies in melting points (e.g., 13°C vs. 138°C) may arise from impurities or polymorphic forms. Recommended steps:
- Purity Assessment : Use HPLC or TLC to verify sample homogeneity .
- Crystallization Optimization : Adjust solvent ratios (e.g., ethanol-ether vs. methanol-ether) to isolate pure crystalline phases .
- Thermal Analysis : Employ DSC to distinguish between decomposition and true melting points .
Q. What strategies improve synthesis scalability and yield?
- Reagent Optimization : Use excess TMSCl to drive esterification to completion .
- By-Product Management : Remove silane by-products (e.g., hexamethyldisilane) via vacuum distillation .
- Green Chemistry : Explore ionic liquids or microwave-assisted synthesis to reduce reaction time and energy .
Q. How do structural analogs (e.g., varying alkyl chains) impact solubility and bioactivity?
Studies on L-valine alkyl esters (C2–C6) demonstrate that:
- Longer alkyl chains (e.g., n-propyl) enhance lipophilicity, improving skin permeation in prodrug formulations .
- Branched chains (e.g., isopropyl) reduce crystallinity, increasing aqueous solubility by 2–3 fold . Comparative NMR and FTIR data are essential to validate structural modifications .
Q. What are the challenges in characterizing ionic interactions in derivatives?
- NH Proton Exchange : Rapid intermolecular exchange in CDCl₃ broadens NH₃ signals (δ 8.7–8.9 ppm), complicating integration. Use low-temperature NMR to mitigate this .
- Ion Pair Stability : Monitor carboxylate anion stability (via FTIR) in polar solvents, as hydrolysis can occur in aqueous media .
Methodological Considerations
Q. How should researchers handle stability and storage?
- Storage : Keep in sealed, moisture-free containers at 22–24°C. Avoid prolonged exposure to light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the ester bond .
Q. What analytical workflows validate purity for enzymatic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
